molecular formula C24H22N2O2 B11313436 2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide

2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11313436
M. Wt: 370.4 g/mol
InChI Key: JLIALUHPKPSSMO-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a naphthalene ring and a quinoline ring, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide, at the desired position.

    Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized to introduce a propoxy group at the 8-position.

    Coupling Reaction: The naphthalene derivative and the quinoline derivative are coupled through an acetamide linkage using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinoline and naphthalene derivatives with oxidized functional groups.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-(quinolin-5-yl)acetamide: Lacks the propoxy group, which may affect its solubility and biological activity.

    2-(naphthalen-1-yl)-N-(8-methoxyquinolin-5-yl)acetamide: Contains a methoxy group instead of a propoxy group, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the presence of both naphthalene and quinoline rings, as well as the propoxy group, which may enhance its solubility and interaction with biological targets. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C24H22N2O2/c1-2-15-28-22-13-12-21(20-11-6-14-25-24(20)22)26-23(27)16-18-9-5-8-17-7-3-4-10-19(17)18/h3-14H,2,15-16H2,1H3,(H,26,27)

InChI Key

JLIALUHPKPSSMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43)C=CC=N2

Origin of Product

United States

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